KAT681

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de KAT-681 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:

Formación de la estructura central: Esto implica la reacción de 4-fluorobenzaldehído con reactivos apropiados para formar el compuesto intermedio.

Introducción de grupos hidroxilo: Los grupos hidroxilo se introducen mediante reacciones específicas para lograr los grupos funcionales deseados.

Ensamblaje final: El compuesto final se ensambla combinando los compuestos intermedios en condiciones controladas para formar KAT-681.

Métodos de Producción Industrial

La producción industrial de KAT-681 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen:

Temperatura y presión de reacción: Mantener condiciones óptimas para maximizar el rendimiento.

Pasos de purificación: Utilizando técnicas como la cristalización y la cromatografía para purificar el producto final.

Control de calidad: Asegurar que el producto final cumpla con las especificaciones requeridas para uso farmacéutico.

Análisis De Reacciones Químicas

Tipos de Reacciones

KAT-681 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales.

Sustitución: Las reacciones de sustitución se pueden utilizar para introducir diferentes grupos funcionales en el compuesto.

Reactivos y Condiciones Comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.

Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

KAT-681 ejerce sus efectos al dirigirse selectivamente al hígado y modular los receptores de la hormona tiroidea. El compuesto aumenta la expresión de los receptores de lipoproteínas de baja densidad y el receptor de la clase B tipo I de los macrófagos en el hígado, lo que lleva a un metabolismo lipídico mejorado y una reducción de los niveles de colesterol en plasma . Los objetivos moleculares incluyen los receptores de la hormona tiroidea, que desempeñan un papel crucial en la regulación de los procesos metabólicos .

Comparación Con Compuestos Similares

KAT-681 se compara con otros tiromiméticos selectivos del hígado, como T-0681 y sobetirome. Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad y posibles efectos secundarios:

KAT-681 destaca por su selectividad hepática y la ausencia de cardiotoxicidad, lo que lo convierte en un candidato único y prometedor para aplicaciones terapéuticas .

Actividad Biológica

KAT681, also known as T-0681, is a liver-selective thyromimetic compound that has attracted attention for its potential therapeutic applications, particularly in the context of metabolic disorders and cancer prevention. This article delves into the biological activity of this compound, highlighting its effects on hepatocyte proliferation, lipid metabolism, and its role as a chemopreventive agent against hepatocarcinogenesis.

This compound functions as an agonist of the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver. Unlike traditional thyroid hormones, this compound exhibits a selective action that minimizes cardiotoxic effects while promoting beneficial metabolic outcomes. The compound's mechanism involves stimulating hepatic cell proliferation and modulating lipid metabolism through specific receptor interactions.

Hepatocyte Proliferation Studies

Research has demonstrated that this compound significantly stimulates hepatocyte proliferation. In a study involving male F344 rats, treatment with this compound at doses of 0.25 mg/kg/day for three weeks resulted in a marked increase in altered hepatocellular foci (AHF) and enhanced cell proliferation indices (PI) during the early treatment phase. Conversely, long-term treatment (0.1 mg/kg/day for 20 weeks) led to a reduction in both the number and size of hepatocellular adenomas (HCAs), indicating a dual effect depending on the treatment duration .

Lipid Metabolism Effects

This compound has been shown to exert significant lipid-lowering effects. In hyperlipidemic New Zealand White rabbits, prolonged treatment with this compound resulted in:

- 60% reduction in plasma cholesterol levels.

- 70% reduction in plasma triglyceride levels.

These effects were attributed to increased expression of hepatic lipoprotein receptors, including the LDL receptor and scavenger receptor class B type I (SR-BI), without affecting cholesteryl ester transfer protein activity . The compound's ability to lower lipid levels while promoting liver health underscores its potential as a therapeutic agent for conditions such as dyslipidemia and atherosclerosis.

Chemopreventive Properties

This compound's role as a chemopreventive agent was highlighted in studies investigating its effects on hepatocarcinogenesis. The compound inhibited the development of preneoplastic lesions in rat livers induced by diethylnitrosamine (DEN) and 2-acetylaminofluorene (2-AAF). Early-phase treatments showed an increase in hepatocyte proliferation alongside a decrease in AHF, while later-phase treatments demonstrated suppression of cell proliferation and reduced lesion size . This suggests that this compound may play a significant role in preventing liver cancer development.

Summary of Key Findings

Propiedades

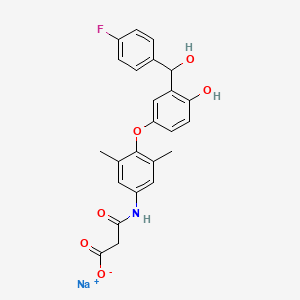

IUPAC Name |

sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAUUVBWUTVDDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FNNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373641-87-3 | |

| Record name | KAT-681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373641873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KAT-681 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1026HR6G9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.